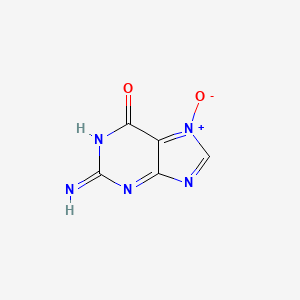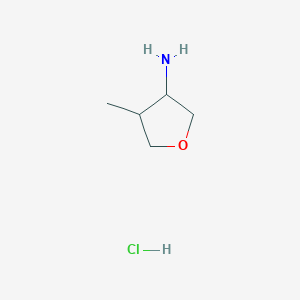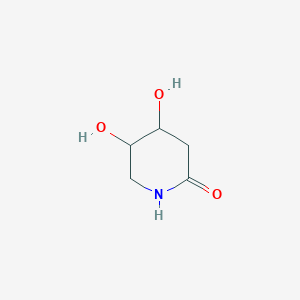![molecular formula C17H15BrIN3O2S B14797283 N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes bromine, iodine, and sulfur atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Preparation of 3-bromo-4-methylbenzoyl chloride: This can be achieved by reacting 3-bromo-4-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of hydrazide: The resulting 3-bromo-4-methylbenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the thiosemicarbazide derivative.
Final coupling reaction: The thiosemicarbazide derivative is then coupled with 3-iodo-4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with different halogen or functional group substitutions.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the original compound.
Cyclization reactions: Products include heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets, while the thiosemicarbazide moiety may contribute to its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-4-chlorobenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}hexanamide
Uniqueness
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide stands out due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiosemicarbazide moiety provides a unique scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C17H15BrIN3O2S |
|---|---|
Molekulargewicht |
532.2 g/mol |
IUPAC-Name |
N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C17H15BrIN3O2S/c1-9-3-5-11(7-13(9)18)16(24)21-22-17(25)20-15(23)12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H,21,24)(H2,20,22,23,25) |
InChI-Schlüssel |
HYGUBGXOADLJSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)C)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)

![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)



![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)

